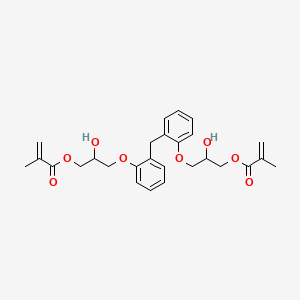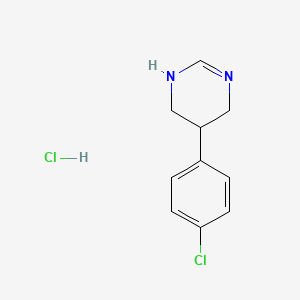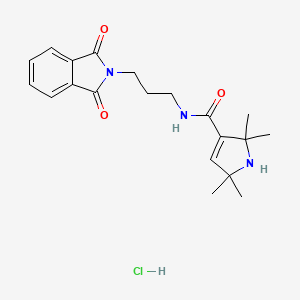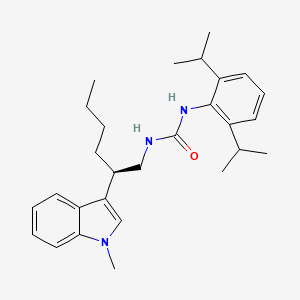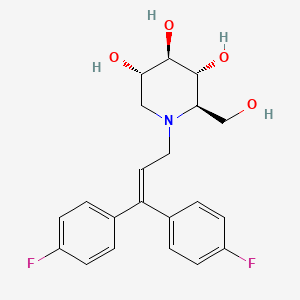
(3,3-bis(4-FPh)2-propenyl)DNJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin, also known as (3,3-bis(4-FPh)2-propenyl)DNJ, is a synthetic compound with the molecular formula C21H23F2NO4 and a molecular weight of 391.41 g/mol This compound is characterized by its unique structure, which includes two fluorophenyl groups attached to a propenyl chain and a deoxynojirimycin moiety
Preparation Methods
The synthesis of (3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and deoxynojirimycin.
Formation of Propenyl Chain: The propenyl chain is introduced through a series of reactions, including aldol condensation and reduction.
Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Scientific Research Applications
(3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases, which play a crucial role in various biological processes.
Medicine: Research has explored its potential therapeutic applications, including its use as an antiviral or anticancer agent due to its ability to interfere with specific molecular pathways.
Mechanism of Action
The mechanism of action of (3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin involves its interaction with specific molecular targets. One of the primary targets is glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can disrupt various biological processes, leading to its potential therapeutic effects. The inhibition mechanism typically involves the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
(3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin can be compared with other similar compounds, such as:
Deoxynojirimycin (DNJ): A naturally occurring glycosidase inhibitor with a similar core structure but lacking the fluorophenyl and propenyl groups.
N-butyldeoxynojirimycin (NB-DNJ): A synthetic derivative of DNJ with an added butyl group, used as an antiviral agent.
Miglitol: A pharmaceutical drug that is also a glycosidase inhibitor, used in the treatment of type 2 diabetes.
The uniqueness of (3,3-bis(4-fluorophenyl)-2-propenyl)-1-deoxynojirimycin lies in its dual fluorophenyl groups and propenyl chain, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
128985-10-4 |
|---|---|
Molecular Formula |
C21H23F2NO4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-[3,3-bis(4-fluorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C21H23F2NO4/c22-15-5-1-13(2-6-15)17(14-3-7-16(23)8-4-14)9-10-24-11-19(26)21(28)20(27)18(24)12-25/h1-9,18-21,25-28H,10-12H2/t18-,19+,20-,21-/m1/s1 |
InChI Key |
WXPAVMHHZFXMGH-PLACYPQZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
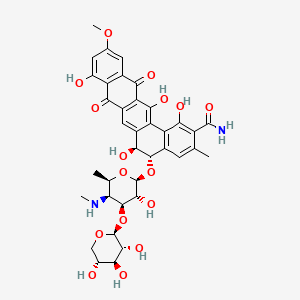




![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
